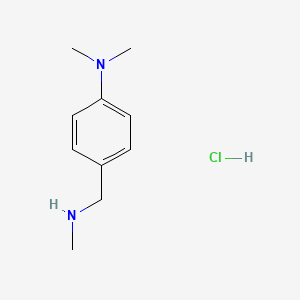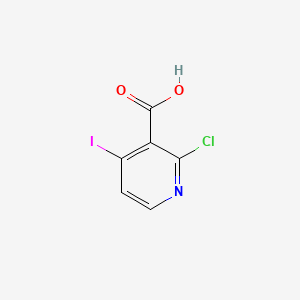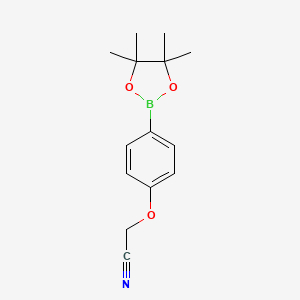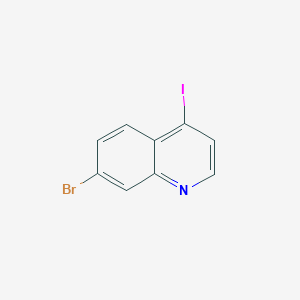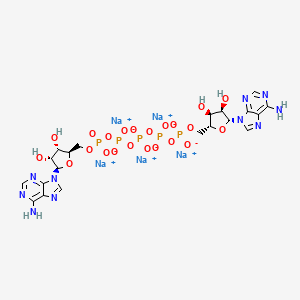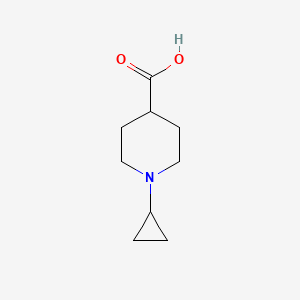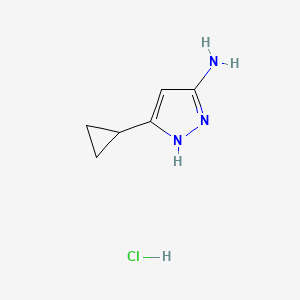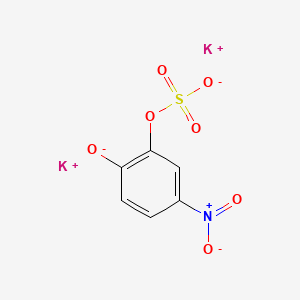
2-ヒドロキシ-5-ニトロフェニル硫酸二カリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipotassium 2-hydroxy-5-nitrophenyl sulfate, also known as 4-Nitrocatechol Sulfate Dipotassium Salt, is a yellow to orange crystalline powder . It is used in organic synthesis .
Molecular Structure Analysis
The linear formula for Dipotassium 2-hydroxy-5-nitrophenyl sulfate is C6H3NO7SK2 . The molecular weight is 311.35 (anhydrous basis) .Physical And Chemical Properties Analysis
Dipotassium 2-hydroxy-5-nitrophenyl sulfate is a yellow to orange crystalline powder . The compound has a molecular weight of 311.35 (anhydrous basis) .科学的研究の応用
酵素活性測定
この化合物は、特にアリールスルファターゼBおよび様々なエキソグリコシダーゼを含む、グリコサミノグリカン(GAG)分解酵素の活性を測定するための基質として使用されます。 この用途は、ムコ多糖症VI(MPS VI)およびその他のリソソーム蓄積症の研究において非常に重要です .
代謝研究
研究者は、ラットにおけるこの化合物の代謝運命、特にリソソームアリールスルファターゼAおよびBのクロモジェニック基質としての代謝運命を研究してきました。 これは、この化合物の代謝と潜在的な治療用途を理解するのに役立ちます .
医薬品中間体
この化合物は、医薬品製造において重要な中間体として機能し、薬物やその他の治療剤の合成を助けます .
農薬研究
これは、農薬研究にも使用されており、作物を保護し収量を向上させる農薬の開発に貢献しています .
電気化学
電気化学的研究では、この化合物は、そのような研究に適した特定の特性を持つため使用され、この分野の発展に貢献しています .
分析化学
作用機序
Target of Action
Dipotassium 2-hydroxy-5-nitrophenyl sulfate, also known as 4-Nitrocatechol sulfate dipotassium salt, primarily targets glycosaminoglycan (GAG)-degrading enzymes . These enzymes, such as arylsulfatase B, play a crucial role in the breakdown of GAGs, which are long unbranched polysaccharides consisting of a repeating disaccharide unit .
Mode of Action
The interaction of Dipotassium 2-hydroxy-5-nitrophenyl sulfate with its targets involves serving as a substrate for these enzymes . The compound’s interaction with these enzymes leads to their activation, which in turn triggers the degradation of GAGs .
Biochemical Pathways
The action of Dipotassium 2-hydroxy-5-nitrophenyl sulfate affects the biochemical pathways involved in the metabolism of GAGs . By serving as a substrate for GAG-degrading enzymes, it facilitates the breakdown of these complex molecules. The downstream effects of this process include the generation of simpler molecules that can be further metabolized or excreted by the body .
Pharmacokinetics
As a substrate for gag-degrading enzymes, it is reasonable to assume that it is metabolized in the body following its interaction with these enzymes .
Result of Action
The molecular and cellular effects of the action of Dipotassium 2-hydroxy-5-nitrophenyl sulfate involve the degradation of GAGs . This process results in the generation of simpler molecules, which can have various effects on cellular functions depending on the specific type of GAG that is broken down .
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Dipotassium 2-hydroxy-5-nitrophenyl sulfate involves the reaction of 2-hydroxy-5-nitrophenol with sulfuric acid, followed by neutralization with potassium hydroxide.", "Starting Materials": [ "2-hydroxy-5-nitrophenol", "sulfuric acid", "potassium hydroxide" ], "Reaction": [ "Step 1: 2-hydroxy-5-nitrophenol is dissolved in sulfuric acid and heated to 80-90°C.", "Step 2: The reaction mixture is stirred for 2-3 hours until a yellow precipitate forms.", "Step 3: The mixture is cooled and neutralized with potassium hydroxide.", "Step 4: The resulting solution is filtered and the solid product is washed with water and dried.", "Step 5: The solid product is recrystallized from water to obtain pure Dipotassium 2-hydroxy-5-nitrophenyl sulfate." ] } | |
| 14528-64-4 | |
分子式 |
C6H5KNO7S |
分子量 |
274.27 g/mol |
IUPAC名 |
dipotassium;(5-nitro-2-oxidophenyl) sulfate |
InChI |
InChI=1S/C6H5NO7S.K/c8-5-2-1-4(7(9)10)3-6(5)14-15(11,12)13;/h1-3,8H,(H,11,12,13); |
InChIキー |
AUGGQAUQKGFRIJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)[O-])[O-].[K+].[K+] |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)O)O.[K] |
| 14528-64-4 | |
ピクトグラム |
Irritant |
関連するCAS |
10485-66-2 (Parent) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



